molecular formula C11H17NO3 B8369279 Ethyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate

Ethyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B8369279
M. Wt: 211.26 g/mol
InChI Key: UMMAJLDRBUYTLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-oxo-9-azabicyclo[331]nonane-9-carboxylate is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the reaction of benzylamine with acetone dicarboxylic acid in the presence of sodium phosphate dibasic dodecahydrate and hydrochloric acid . The reaction is carried out in water at room temperature, followed by extraction with dichloromethane and purification through crystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: ABNO and copper catalysts under aerobic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Corresponding carbonyl compounds.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted bicyclic compounds.

Scientific Research Applications

Ethyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom within the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate is unique due to its ethyl ester functional group, which imparts different chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate

InChI

InChI=1S/C11H17NO3/c1-2-15-11(14)12-8-4-3-5-9(12)7-10(13)6-8/h8-9H,2-7H2,1H3

InChI Key

UMMAJLDRBUYTLC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2CCCC1CC(=O)C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

186.8 g of pseudo-pelletierine and 264 g of freshly distilled chloroformic acid ethyl ester are slowly heated to a boil in 1 liter of absolute toluene within one hour. A vigorous evolution of gas sets in. The mixture is heated to a boil under reflux for a further 16 hours, then cooled and filtered. The filtrate is concentrated in a vacuum, and the residue is purified through vacuum distillation to obtain 223 g (86.5 percent) of light-yellow oil (b.p. 101° C. at 2.7 Pa.)
Name
pseudo-pelletierine
Quantity
186.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Yield
86.5%

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